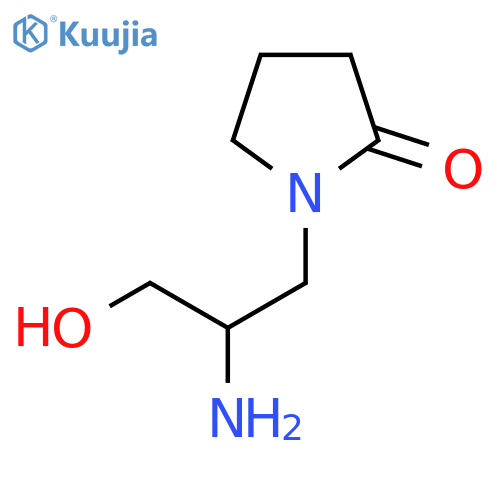Cas no 1557669-12-1 (1-(2-Amino-3-hydroxypropyl)pyrrolidin-2-one)

1-(2-Amino-3-hydroxypropyl)pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- EN300-6256676
- 1-(2-amino-3-hydroxypropyl)pyrrolidin-2-one
- 1557669-12-1
- 1-(2-Amino-3-hydroxypropyl)pyrrolidin-2-one
-
- インチ: 1S/C7H14N2O2/c8-6(5-10)4-9-3-1-2-7(9)11/h6,10H,1-5,8H2
- InChIKey: XQZCEVSKKMMWKG-UHFFFAOYSA-N
- ほほえんだ: O=C1CCCN1CC(CO)N
計算された属性
- せいみつぶんしりょう: 158.105527694g/mol
- どういたいしつりょう: 158.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.8
- トポロジー分子極性表面積: 66.6Ų
1-(2-Amino-3-hydroxypropyl)pyrrolidin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6256676-0.5g |
1-(2-amino-3-hydroxypropyl)pyrrolidin-2-one |
1557669-12-1 | 95.0% | 0.5g |
$1426.0 | 2025-03-15 | |
| Enamine | EN300-6256676-0.05g |
1-(2-amino-3-hydroxypropyl)pyrrolidin-2-one |
1557669-12-1 | 95.0% | 0.05g |
$1247.0 | 2025-03-15 | |
| Enamine | EN300-6256676-0.1g |
1-(2-amino-3-hydroxypropyl)pyrrolidin-2-one |
1557669-12-1 | 95.0% | 0.1g |
$1307.0 | 2025-03-15 | |
| Enamine | EN300-6256676-1.0g |
1-(2-amino-3-hydroxypropyl)pyrrolidin-2-one |
1557669-12-1 | 95.0% | 1.0g |
$1485.0 | 2025-03-15 | |
| Enamine | EN300-6256676-0.25g |
1-(2-amino-3-hydroxypropyl)pyrrolidin-2-one |
1557669-12-1 | 95.0% | 0.25g |
$1366.0 | 2025-03-15 | |
| Enamine | EN300-6256676-5.0g |
1-(2-amino-3-hydroxypropyl)pyrrolidin-2-one |
1557669-12-1 | 95.0% | 5.0g |
$4309.0 | 2025-03-15 | |
| Enamine | EN300-6256676-2.5g |
1-(2-amino-3-hydroxypropyl)pyrrolidin-2-one |
1557669-12-1 | 95.0% | 2.5g |
$2912.0 | 2025-03-15 | |
| Enamine | EN300-6256676-10.0g |
1-(2-amino-3-hydroxypropyl)pyrrolidin-2-one |
1557669-12-1 | 95.0% | 10.0g |
$6390.0 | 2025-03-15 |
1-(2-Amino-3-hydroxypropyl)pyrrolidin-2-one 関連文献
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
Related Articles
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
1-(2-Amino-3-hydroxypropyl)pyrrolidin-2-oneに関する追加情報
Introduction to 1-(2-Amino-3-hydroxypropyl)pyrrolidin-2-one (CAS No. 1557669-12-1)
1-(2-Amino-3-hydroxypropyl)pyrrolidin-2-one (CAS No. 1557669-12-1) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as AHP-Pyrrolidinone, is characterized by its distinctive structure, which includes an amino and hydroxy group attached to a pyrrolidinone ring. The combination of these functional groups imparts unique chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 1-(2-Amino-3-hydroxypropyl)pyrrolidin-2-one is defined by its molecular formula, C8H15NO3, and its molecular weight of 173.20 g/mol. The presence of the amino and hydroxy groups provides the molecule with both basic and acidic functionalities, which can influence its solubility, reactivity, and interaction with biological systems. These properties are crucial for optimizing the compound's pharmacokinetic and pharmacodynamic profiles.
Recent studies have highlighted the potential therapeutic applications of 1-(2-Amino-3-hydroxypropyl)pyrrolidin-2-one. One notable area of research is its role in modulating neurotransmitter systems. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that AHP-Pyrrolidinone exhibits selective binding to specific neurotransmitter receptors, suggesting its potential as a lead compound for the development of novel neuropsychiatric drugs.
In addition to its neuropharmacological properties, 1-(2-Amino-3-hydroxypropyl)pyrrolidin-2-one has shown promise in other therapeutic areas. Research conducted at the University of California, San Francisco, revealed that the compound possesses anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines and mediators.
The synthesis of AHP-Pyrrolidinone has been extensively studied to optimize its yield and purity. A common synthetic route involves the reaction of pyrrolidinone with an amino alcohol derivative under controlled conditions. This process ensures that the desired product is obtained with high efficiency and minimal by-products. The synthetic methods have been refined over time to enhance scalability and cost-effectiveness, making it feasible for large-scale production.
The physicochemical properties of 1-(2-Amino-3-hydroxypropyl)pyrrolidin-2-one, including its solubility, stability, and bioavailability, are critical for its application in drug development. Studies have shown that the compound exhibits good aqueous solubility, which is advantageous for formulating oral and injectable dosage forms. Furthermore, its stability under various conditions has been evaluated to ensure that it remains effective during storage and administration.
Clinical trials are currently underway to assess the safety and efficacy of AHP-Pyrrolidinone. Preliminary results from phase I trials have indicated that the compound is well-tolerated by human subjects, with no significant adverse effects observed at therapeutic doses. These findings are encouraging and pave the way for further clinical evaluation in larger patient populations.
The potential applications of 1-(2-Amino-3-hydroxypropyl)pyrrolidin-2-one extend beyond traditional pharmaceuticals. In the field of materials science, researchers have explored its use as a functional monomer in polymer synthesis. The unique combination of functional groups makes it suitable for creating polymers with tailored properties for various applications, such as drug delivery systems and biomedical devices.
In conclusion, AHP-Pyrrolidinone (CAS No. 1557669-12-1) is a promising compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique chemical structure and biological properties make it a valuable candidate for further investigation and development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in advancing medical treatments and technologies.
1557669-12-1 (1-(2-Amino-3-hydroxypropyl)pyrrolidin-2-one) 関連製品
- 2228672-70-4(tert-butyl N-methyl-N-1-oxo-2-(4-phenylphenyl)propan-2-ylcarbamate)
- 944560-99-0(Propargyl-PEG6-alcohol)
- 2229393-53-5(2-amino-3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol)
- 1445951-64-3(Tert-Butyl 3-Hydroxy-4,5,6,8-Tetrahydropyrazolo3,4-CAzepine-7(1H)-Carboxylate)
- 921841-57-8(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-propyl-1H-indole)
- 1250646-73-1(1-2-(dimethylamino)ethyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid)
- 2228375-61-7(3-(1,3-dimethyl-1H-pyrazol-5-yl)pentanedioic acid)
- 2253639-27-7(6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid)
- 32886-43-4(BOC-THR(BZL)-OSU)
- 67092-21-1(2,5,6-Trichloroquinazoline)




